1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride
CAS No.: 288252-38-0
Cat. No.: VC2431675
Molecular Formula: C11H8Cl2N2O
Molecular Weight: 255.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 288252-38-0 |
|---|---|
| Molecular Formula | C11H8Cl2N2O |
| Molecular Weight | 255.1 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-5-methylpyrazole-4-carbonyl chloride |
| Standard InChI | InChI=1S/C11H8Cl2N2O/c1-7-10(11(13)16)6-14-15(7)9-4-2-8(12)3-5-9/h2-6H,1H3 |
| Standard InChI Key | KUQHQFYKJPXTNB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl |
| Canonical SMILES | CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl |
Introduction
Chemical Identity and Structure
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride consists of a pyrazole ring with a 4-chlorophenyl group attached at the 1-position, a methyl group at the 5-position, and a reactive carbonyl chloride functional group at the 4-position. This structural arrangement contributes to the compound's chemical behavior and potential applications in various synthetic pathways.
The compound is characterized by several unique identifiers, as detailed in Table 1.
Table 1. Chemical Identifiers of 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride
| Parameter | Value |
|---|---|
| CAS Number | 288252-38-0 |
| Molecular Formula | C₁₁H₈Cl₂N₂O |
| Molecular Weight | 255.1 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-5-methylpyrazole-4-carbonyl chloride |
| Standard InChI | InChI=1S/C11H8Cl2N2O/c1-7-10(11(13)16)6-14-15(7)9-4-2-8(12)3-5-9/h2-6H,1H3 |
| Standard InChIKey | KUQHQFYK |
| SMILES | CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl |
The structural arrangement of the molecule features a pyrazole ring with multiple substituents that impact its reactivity and potential applications in chemical synthesis workflows .
Physical and Chemical Properties
Physical Properties
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride presents as an off-white solid at room temperature with a melting point of approximately 115°C . The compound exhibits characteristic physical properties typical of aromatic heterocycles containing reactive functional groups.
Table 2. Physical Properties
| Property | Description |
|---|---|
| Physical State | Solid |
| Appearance | Off-white |
| Melting Point | 115°C |
| Solubility | Water-reactive; soluble in common organic solvents |
| Stability | Moisture sensitive; water reactive |
These physical properties significantly influence the handling requirements and applications of the compound in laboratory settings .
Chemical Reactivity
The carbonyl chloride functional group imparts significant reactivity to this compound, making it particularly useful for chemical transformations. This functional group readily undergoes nucleophilic substitution reactions to form various derivatives, including amides, esters, and other carbonyl compounds.
The compound demonstrates notable reactivity characteristics:
-
Water reactivity: Readily hydrolyzes in the presence of moisture, releasing hydrogen chloride
-
Acylation capability: Can transfer its acyl group to nucleophiles in synthetic procedures
-
Moisture sensitivity: Requires storage and handling under anhydrous conditions
This reactivity profile makes the compound valuable in organic synthesis but also necessitates specific handling procedures to maintain its integrity and prevent undesired degradation .
| Hazard Type | Classification |
|---|---|
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
| Signal Word | Danger |
| Hazard Statements | Causes severe skin burns and eye damage; May cause respiratory irritation |
The compound causes burns of eyes, skin, and mucous membranes, necessitating appropriate protective measures during handling .
Applications and Uses
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride serves primarily as an intermediate in chemical synthesis, particularly in research and development processes. Its reactive carbonyl chloride group makes it valuable for various transformations.
Synthetic Applications
The compound finds utility in several synthetic contexts:
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Precursor for more complex molecules, particularly in the development of pharmaceuticals
-
Intermediate in the synthesis of agrochemicals
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Building block for research compounds containing the pyrazole scaffold
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Reagent for the formation of amides through reaction with amines
-
Component in the preparation of esters via reaction with alcohols
The reactive nature of the carbonyl chloride group allows for efficient derivatization, making this compound valuable in diverse synthetic pathways where acylation reactions are required.
| Supplier | Product Information | Packaging Options | Purity |
|---|---|---|---|
| Thermo Scientific/Maybridge | Catalog: CC00081CB, CC00081DA, CC00081DE | 250 mg, 1 g, 5 g | 97% |
| Fisher Scientific | Catalog: 10091314 | 250 mg, 1 g, 5 g | 97% |
| Cymit Quimica | REF: 54-OR22964 | Variable | Not specified |
| Other Specialty Suppliers | Various catalog numbers | Variable | 95-97% |
Price ranges vary significantly between suppliers, with costs generally ranging from approximately $380-1,140 for quantities between 1-5 grams, reflecting the specialized nature of the compound .
Related Compounds and Structural Analogs
Several structural analogs of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride exist, with variations primarily in the aryl substituent at the 1-position of the pyrazole ring:
Table 5. Structural Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | 423768-49-4 | C₁₁H₈ClFN₂O | 238.65 |
| 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | 306934-94-1 | C₁₃H₁₃ClN₂O₂ | 250.68 |
| 4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride | 157142-50-2 | C₅H₄Cl₂N₂O | 179.00 |
| 1-Ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride | 1172423-27-6 | C₇H₉ClN₂O | 172.61 |
These related compounds share similar reactive characteristics due to the presence of the carbonyl chloride functional group, but demonstrate varying physical and chemical properties resulting from the different substituents .
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